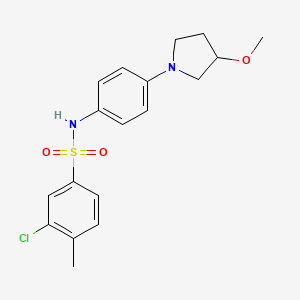

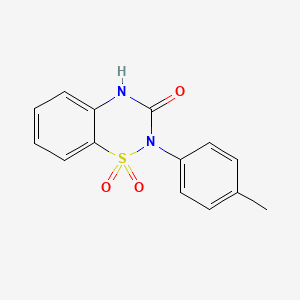

3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide” is a chemical compound with a complex structure. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its versatility and the ability to efficiently explore the pharmacophore space .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The orientation of different substituents around this ring can lead to different stereoisomers, which can have different biological profiles .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Studies have demonstrated the antitumor potential of sulfonamide-focused libraries, including compounds similar to the one of interest. These compounds have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors that have advanced to clinical trials. Specifically, compounds disrupting tubulin polymerization and causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines have shown preliminary clinical activities. High-density oligonucleotide microarray analysis further characterizes these antitumor sulfonamides based on gene expression changes, elucidating drug-sensitive cellular pathways and the essential pharmacophore structure for antitumor activity (Owa et al., 2002).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without a known target, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential to interact with various proteins, it could influence multiple pathways depending on the cellular context .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution. Metabolism and excretion would depend on the specific enzymes it interacts with in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with targets .

Eigenschaften

IUPAC Name |

3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-13-3-8-17(11-18(13)19)25(22,23)20-14-4-6-15(7-5-14)21-10-9-16(12-21)24-2/h3-8,11,16,20H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBJFSZNCXRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)

![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)

![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)

![(2-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2831924.png)

![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)